2-(2-{[4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid
Description
This compound features a 1,2,4-triazole core substituted with a 2,4-dimethylphenyl group at position 4 and a pyridin-3-yl group at position 3. A sulfanylacetamido bridge connects the triazole to a benzoic acid moiety at position 2 of the benzene ring. The pyridinyl and dimethylphenyl substituents likely enhance lipophilicity and influence binding affinity, while the triazole core contributes to hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
2-[[2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-15-9-10-20(16(2)12-15)29-22(17-6-5-11-25-13-17)27-28-24(29)33-14-21(30)26-19-8-4-3-7-18(19)23(31)32/h3-13H,14H2,1-2H3,(H,26,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDHVNJLVDZTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(=O)O)C4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-{[4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid (CAS No. 568543-91-9) is a synthetic compound that belongs to the class of triazole derivatives. Its complex structure incorporates a triazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antifungal, and antibacterial properties.
- Molecular Formula : C24H21N5O3S
- Molecular Weight : 459.52 g/mol
- Structure : The compound features a triazole ring and a sulfanyl group which contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound were evaluated for their effects on various cancer cell lines using the MTT assay.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 6d | HepG2 | 13.004 |
| 6e | HepG2 | 28.399 |
The study indicated that compounds with electron-donating groups exhibited higher anti-proliferative activity compared to those with electron-withdrawing groups. Specifically, the presence of methyl groups at specific positions on the aryl ring enhanced activity significantly .
Antifungal Activity
The triazole ring structure is well-known for its antifungal properties due to its ability to inhibit ergosterol synthesis in fungal cell membranes. Compounds similar to this compound have shown promising results against various fungal strains. The mechanism involves disrupting membrane integrity and function by inhibiting key enzymes involved in ergosterol synthesis.
Antibacterial Activity
The compound also shows potential antibacterial activity due to its structural features that allow interaction with microbial enzymes. The combination of aromatic and heterocyclic moieties enhances its ability to penetrate bacterial cells and exert antimicrobial effects. Similar compounds have been reported to exhibit activity against a variety of bacterial strains, making them candidates for further development in antimicrobial therapy .
Case Studies and Research Findings
- Synthesis and Evaluation : A study reported the synthesis of novel N-substituted triazole derivatives and their evaluation against HepG2 cancer cells. The results highlighted the importance of structural modifications in enhancing biological activity .
- Structure–Activity Relationship (SAR) : The SAR analysis indicated that the introduction of electron-donating groups at specific positions on the phenyl ring significantly improved anticancer efficacy. This finding is critical for guiding future drug design efforts aimed at optimizing therapeutic effects .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of these compounds to various biological targets. Such studies are essential for understanding the mechanisms through which these compounds exert their biological effects .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 2-(2-{[4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid exhibit significant anti-inflammatory properties. Molecular docking studies suggest that these compounds can inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes . This makes them potential candidates for the development of anti-inflammatory drugs.
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays against various bacterial strains. The presence of the pyridine and triazole rings enhances its interaction with microbial targets, potentially leading to effective treatments for infections .
Anticancer Potential
Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. The triazole ring is known for its ability to interfere with cancer cell proliferation and survival pathways. Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells .
Case Study 1: Inhibition of 5-Lipoxygenase
In a study published in Molecular Biology Reports, researchers synthesized a series of triazole derivatives and evaluated their inhibitory effects on 5-lipoxygenase. Among these compounds, one derivative closely related to this compound showed significant inhibition with an IC50 value indicating strong potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of various triazole derivatives highlighted the effectiveness of compounds similar to this compound against resistant strains of bacteria. The study demonstrated that these compounds could disrupt bacterial cell membranes effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: 4-Amino substituents (e.g., 575458-93-4) are associated with anti-exudative effects, as seen in furan-2-yl analogs . Halogenated aryl groups (e.g., 4-bromophenyl in 477329-23-0) improve target binding through halogen bonds but may reduce solubility . Benzoic acid vs.
Physicochemical Properties :
- Lipophilicity : Allyl (328020-70-8) and ethyl (573941-79-4) substituents increase logP values, favoring blood-brain barrier penetration.
- Solubility : Sulfamoyl (573941-79-4) and ethoxy (328020-70-8) groups enhance polar surface area, aiding aqueous solubility .
Biological Performance :
- Anti-exudative activity in furan-2-yl derivatives suggests that electron-rich heterocycles at position 5 of the triazole enhance anti-inflammatory effects .
- Pyridinyl substituents (common in all analogs) may coordinate with metal ions in enzymatic active sites, as seen in antiviral triazole-Schiff base hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
